23S-hydroxyl-11,15-dioxo-ganoderic-acid-DM
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Overview
Description
23S-hydroxyl-11,15-dioxo-ganoderic-acid-DM is a compound isolated from the fruit bodies of Ganoderma lucidum, a type of medicinal mushroom. This compound belongs to the class of terpenoids, specifically triterpenes, and has a molecular formula of C30H40O7 with a molecular weight of 512.63 . It has been studied for its potential cytotoxic properties and other biological activities .
Preparation Methods
23S-hydroxyl-11,15-dioxo-ganoderic-acid-DM is typically isolated from the fruit bodies of Ganoderma lucidum. The isolation process involves extraction with solvents such as methanol and pyridine, followed by purification using techniques like high-performance liquid chromatography (HPLC) . The compound is confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses .
Chemical Reactions Analysis
23S-hydroxyl-11,15-dioxo-ganoderic-acid-DM undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
23S-hydroxyl-11,15-dioxo-ganoderic-acid-DM has several scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenes and their derivatives.
Biology: The compound is studied for its cytotoxic effects on various cancer cell lines.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of 23S-hydroxyl-11,15-dioxo-ganoderic-acid-DM involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins . The compound also inhibits the proliferation of cancer cells by interfering with cell cycle progression .
Comparison with Similar Compounds
23S-hydroxyl-11,15-dioxo-ganoderic-acid-DM is unique among triterpenes due to its specific structure and biological activities. Similar compounds include other ganoderic acids isolated from Ganoderma lucidum, such as ganoderic acid A, ganoderic acid B, and ganoderic acid C . These compounds share similar structural features but differ in their specific functional groups and biological activities .
Properties
Molecular Formula |
C30H40O7 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(E,4S,6R)-4-hydroxy-2-methyl-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid |
InChI |
InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h11,15,17-18,21,31H,8-10,12-14H2,1-7H3,(H,36,37)/b16-11+/t15-,17+,18-,21?,28+,29-,30+/m1/s1 |
InChI Key |
PILMPTUAXYPAME-ICXXFQCZSA-N |
Isomeric SMILES |
C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)CC4[C@@]3(CCC(=O)C4(C)C)C)C)C |
Canonical SMILES |
CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |
Origin of Product |
United States |
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